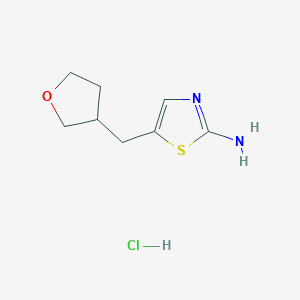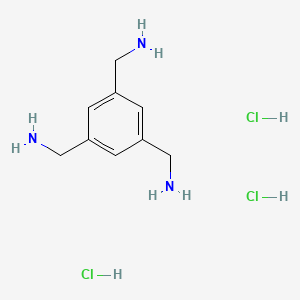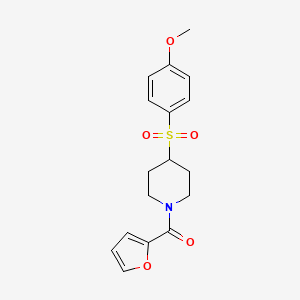
N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flecainide hydrochloride is a class Ic antiarrhythmic agent used primarily to manage atrial fibrillation and paroxysmal supraventricular tachycardias. It was first synthesized in 1972 and received FDA approval in 1985. Flecainide hydrochloride is known for its ability to prevent supraventricular and ventricular arrhythmias, as well as paroxysmal atrial fibrillation and flutter .
Mechanism of Action
Target of Action
Flecainide hydrochloride primarily targets fast inward sodium channels and delayed rectifier potassium channels in the heart . These channels play a crucial role in the electrical activity of the heart, influencing the rate and rhythm of heartbeat.
Mode of Action
Flecainide hydrochloride acts by blocking the fast inward sodium channels, which slows the rapid influx of sodium ions during the depolarization phase of the action potential . This blockade prolongs the refractory period of the heart, thereby slowing the heart rate . Flecainide also prevents the opening of delayed rectifier potassium channels, which results in a lengthening of the action potential .
Biochemical Pathways
The blockade of sodium and potassium channels by flecainide affects the action potentials through the Purkinje fibers, a part of the heart’s electrical system . This alteration in the action potentials can influence various biochemical pathways, particularly those involved in cardiac rhythm regulation.
Pharmacokinetics
Flecainide hydrochloride is well absorbed orally with a bioavailability of 90-95% . It reaches peak plasma levels at around 3 hours post-administration . The drug has a half-life of approximately 20 hours, indicating its prolonged presence in the body . It undergoes hepatic metabolism, and about 30% of a single oral dose is excreted unchanged in urine .
Result of Action
The primary result of flecainide’s action is the prevention and treatment of various types of supraventricular tachycardias, including atrial fibrillation and paroxysmal supraventricular tachycardias (PSVT) . By blocking sodium and potassium channels, flecainide slows the heart rate and restores a regular rhythm .
Action Environment
The efficacy and stability of flecainide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its effectiveness . Additionally, certain pathological conditions, such as liver or kidney disease, can impact the drug’s pharmacokinetics and overall effect .
Biochemical Analysis
Biochemical Properties
Flecainide hydrochloride interacts with various enzymes and proteins within the body. It blocks fast inward sodium channels and slowly unbinds during diastole, prolonging the refractory period of the heart . This blockade also shortens the duration of action potentials through the Purkinjie fibers . Flecainide hydrochloride also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers . Finally, it also blocks ryanodine receptor opening, reducing calcium release from sarcoplasmic reticulum, which reduces depolarization of cells .
Cellular Effects
Flecainide hydrochloride has various effects on different types of cells and cellular processes. It influences cell function by altering the transport of ions across cell membranes, thereby affecting the electrical activity of the cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Flecainide hydrochloride involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It exerts its effects at the molecular level by blocking fast inward sodium channels and preventing delayed rectifier potassium channels from opening . This alters the electrical activity of the cells and can affect the expression of certain genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flecainide hydrochloride can change over time. For example, the plasma half-life of unchanged Flecainide hydrochloride is relatively long, with a mean of 20 hours after single doses and 16 hours after multiple dosages This indicates that the compound has a degree of stability and does not degrade quickly
Dosage Effects in Animal Models
In animal models, the effects of Flecainide hydrochloride can vary with different dosages. For instance, Flecainide hydrochloride caused a decrease in atrial fibrillatory rate in all horses, further supporting the method to be a non-invasive technique to study the effect of antiarrhythmic compounds .
Metabolic Pathways
Flecainide hydrochloride is involved in various metabolic pathways. The majority of Flecainide hydrochloride is eliminated by the kidneys, with the remainder metabolized by the cytochrome P450 2D6 isoenzyme in the liver . Therefore, alterations in renal function or urine pH will greatly affect the elimination of Flecainide hydrochloride, as more is eliminated by the kidney than by the hepatic route .
Transport and Distribution
Flecainide hydrochloride is transported and distributed within cells and tissues. After oral administration in healthy human subjects, Flecainide hydrochloride absorption is prompt and nearly complete . It does not appear to undergo consequential presystemic biotransformation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of flecainide hydrochloride typically begins with the preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This compound is then converted to its acid chloride, which is subsequently reacted with 2-piperidinylmethylamine to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods: Industrial production of flecainide hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Flecainide hydrochloride undergoes various chemical reactions, including:
Oxidation: Flecainide can be oxidized under specific conditions, leading to the formation of different metabolites.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium cyanide are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Flecainide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of antiarrhythmic agents and their mechanisms.
Biology: Flecainide is employed in research on ion channel function and cardiac electrophysiology.
Medicine: The compound is extensively studied for its therapeutic effects in managing arrhythmias and its potential side effects.
Comparison with Similar Compounds
Propafenone: Another class Ic antiarrhythmic agent used for similar indications.
Encainide: A class Ic antiarrhythmic agent with a similar mechanism of action but different pharmacokinetic properties
Flecainide hydrochloride’s unique properties and wide range of applications make it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3.ClH/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTQDMHWQWTIAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-4-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide](/img/structure/B2382527.png)

![2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2382532.png)
![N'-(4-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2382533.png)
![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2382534.png)

![6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one](/img/structure/B2382537.png)


![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B2382544.png)
![3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2382545.png)



